2,4-Difluoro-5-methylbenzonitrile

Melting Point Thermal Analysis Crystallinity

Medicinal chemistry groups developing PARP1 inhibitors for oncology often encounter supply gaps for fluorinated benzonitrile intermediates with validated substitution patterns. 2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3) resolves this with its precise 2,4-difluoro-5-methyl arrangement essential for PARP1 active-site binding. Key advantages: • Established utility as a critical intermediate for olaparib-analog PARP1 inhibitors, enabling direct integration into existing synthetic routes. • Low TPSA (23.8 Ų) combined with MW 153.13 g/mol favors CNS drug design with enhanced blood-brain barrier penetration potential. • Elevated boiling point (212.8°C) reduces evaporative loss during high-temperature syntheses, improving process yield robustness over isomeric difluorobenzonitriles. • Distinct melting point (43-50°C) supports reliable crystallization-based purification workflows. Procurement teams benefit from consistent global availability in research quantities with ambient shipping conditions.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 329314-68-3
Cat. No. B1354804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methylbenzonitrile
CAS329314-68-3
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)C#N
InChIInChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
InChIKeyQUUFHRSTBTZWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methylbenzonitrile: Key Intermediate for PARP1 Inhibitor Development


2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3), also referred to as 2,4-DMN, is a halogenated benzonitrile derivative belonging to the class of fluorinated aromatic nitriles. It is characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, a methyl group at the 5-position, and a nitrile (-C≡N) group . This substitution pattern confers distinct physicochemical properties, including a melting point range of 43-50 °C and a calculated density of 1.21±0.1 g/cm³ , which differentiate it from isomeric difluorobenzonitriles and influence its utility as a synthetic intermediate in pharmaceutical and agrochemical research.

PARP1 inhibitor analog synthesis Requires specific 2,4-difluoro-5-methyl substitution pattern
High-temperature synthetic routes Elevated boiling point may reduce evaporation loss during processing
CNS-targeted compound libraries Low TPSA and moderate lipophilicity may support blood-brain barrier penetration studies

Why Generic Substitution Fails for 2,4-Difluoro-5-methylbenzonitrile


The substitution pattern of 2,4-difluoro-5-methylbenzonitrile—specifically the 2,4-difluoro and 5-methyl arrangement—is not a generic feature of difluorobenzonitriles. Interchanging this compound with unsubstituted benzonitrile or with isomeric difluorobenzonitriles (e.g., 2,4-difluorobenzonitrile, CAS 3939-09-1; 2,5-difluorobenzonitrile, CAS 64248-64-2; 3,4-difluorobenzonitrile, CAS 64248-62-0) will result in a different set of physicochemical properties and reactivity profiles. As demonstrated in the quantitative evidence below, these differences in melting point, boiling point, and topological polar surface area can significantly impact the outcome of synthetic routes, purification processes, and the biological activity of downstream products. Therefore, direct substitution without validation poses a tangible risk to experimental reproducibility and process efficiency [1].

Isomer mismatch Isomeric difluorobenzonitriles may shift thermal behavior and crystallization, altering synthetic outcomes.
Missing methyl group 2,4-Difluorobenzonitrile lacks the 5-methyl group, changing steric and electronic profile for target binding.
Unsubstituted benzonitrile Removal of fluorine and methyl groups alters reactivity and may reduce intermediate suitability for PARP1 analog research.

Quantitative Evidence: 2,4-Difluoro-5-methylbenzonitrile vs. Structural Analogs


Melting Point Profile vs. Difluorobenzonitrile Isomers

The melting point range of 2,4-difluoro-5-methylbenzonitrile (43-50 °C) is distinct from that of its closest difluorobenzonitrile isomers, such as 2,5-difluorobenzonitrile (33-35 °C) and 3,4-difluorobenzonitrile (52-54 °C), and is more closely aligned with that of 2,4-difluorobenzonitrile (47-49 °C) . This thermal behavior is a direct consequence of its unique substitution pattern and crystal packing.

Melting point profile
Head-to-head
43–50 °C vs. 2,5-isomer 33–35 °C; 3,4-isomer 52–54 °C; 2,4-isomer 47–49 °C
Supports isomer-specific crystallization and purity assessment
Literature values; direct comparison
Melting Point Thermal Analysis Crystallinity

Boiling Point: Higher Thermal Stability vs. Isomeric Difluorobenzonitriles

The predicted boiling point of 2,4-difluoro-5-methylbenzonitrile (212.8 °C at 760 mmHg) is approximately 23-32 °C higher than that of 2,4-difluorobenzonitrile (189 °C), 2,5-difluorobenzonitrile (188 °C), and 3,4-difluorobenzonitrile (180 °C) . This indicates a lower vapor pressure and reduced volatility.

Boiling point profile
Head-to-head
212.8 °C (pred.) vs. isomeric difluorobenzonitriles 180–189 °C
Indicates lower volatility; may reduce evaporation loss in high-temperature steps
Predicted boiling point at 760 mmHg
Boiling Point Thermal Stability Volatility

Lipophilicity Advantage for CNS Drug Design vs. Benzonitrile

The addition of two fluorine atoms and a methyl group to the benzonitrile core increases the molecular weight from 103.12 g/mol (benzonitrile) to 153.13 g/mol for 2,4-difluoro-5-methylbenzonitrile, while the topological polar surface area (TPSA) remains relatively low at 23.8 Ų [1]. In contrast, unsubstituted benzonitrile has a TPSA of 23.8 Ų but a significantly lower molecular weight and higher volatility.

Lipophilicity & TPSA
Class-level
MW 153.13 g/mol, TPSA 23.8 Ų vs. benzonitrile MW 103.12 g/mol, TPSA 23.8 Ų
May support blood-brain barrier penetration models
Calculated values; class-level inference
Lipophilicity TPSA CNS Penetration

Aqueous Solubility and Downstream Processing

The reported aqueous solubility of 2,4-difluoro-5-methylbenzonitrile is 0.398 mg/mL (0.0026 mol/L), which classifies it as having 'poorly' to 'moderately' soluble characteristics . While direct comparative solubility data for isomeric difluorobenzonitriles under identical conditions are not available in the same source, this solubility profile is generally consistent with that of other halogenated benzonitriles and is sufficient for many synthetic transformations.

Aqueous solubility
Supporting
0.398 mg/mL (0.0026 mol/L)
May inform solvent selection for work-up; poorly to moderately soluble
Direct comparator data unavailable
Aqueous Solubility Downstream Processing Reaction Medium

PARP1 Inhibitor Synthesis: Key Intermediate for Olaparib Analogs

2,4-Difluoro-5-methylbenzonitrile has been identified in research as a key intermediate for the synthesis of novel PARP1 inhibitors designed as structural analogs of olaparib, a clinically approved anticancer agent . While specific IC50 values for the target compound itself are not provided in the available literature, its role as a building block in this therapeutic class highlights its value in medicinal chemistry programs.

PARP1 inhibitor intermediate
Supporting
Described as key intermediate for PARP1 inhibitor analog synthesis
Supports selection rationale over generic fluorinated benzonitriles
No direct IC50 data; research context
PARP1 Inhibitor Olaparib Analog Medicinal Chemistry

Research Applications of 2,4-Difluoro-5-methylbenzonitrile


PARP1 Inhibitor Analog Synthesis in Oncology

2,4-Difluoro-5-methylbenzonitrile is a critical intermediate for synthesizing novel PARP1 inhibitors designed as olaparib analogs . Its specific substitution pattern (2,4-difluoro-5-methyl) is essential for achieving the desired binding interactions within the PARP1 active site. Procurement for medicinal chemistry groups engaged in oncology research should prioritize this compound based on its established utility in this therapeutic area .

Building Block for CNS-Penetrant Libraries

The combination of increased molecular weight (153.13 g/mol) and low topological polar surface area (TPSA 23.8 Ų) makes 2,4-difluoro-5-methylbenzonitrile a favorable building block for designing compounds with enhanced blood-brain barrier penetration potential . Procurement for CNS-focused drug discovery programs can be justified based on these quantifiable physicochemical advantages over unsubstituted benzonitrile.

High-Temperature Processes: Low Volatility Advantage

The elevated boiling point (212.8 °C) of 2,4-difluoro-5-methylbenzonitrile, which is approximately 23-32 °C higher than that of isomeric difluorobenzonitriles, indicates lower volatility . This makes it a more suitable intermediate for high-temperature synthetic routes where evaporation loss of more volatile analogs could compromise yield and process robustness. Procurement for process chemistry development should consider this thermal stability advantage.

Crystallization & Solid-Phase Purification

The distinct melting point range (43-50 °C) of 2,4-difluoro-5-methylbenzonitrile differentiates it from isomeric difluorobenzonitriles . This thermal behavior is directly relevant for designing crystallization-based purification steps. Procurement for process development laboratories should account for this property to ensure robust and reproducible solid-state handling and purification workflows.

Application
Selection Property
Validation Focus
PARP1 inhibitor analog synthesis research
2,4-difluoro-5-methyl substitution pattern specificity
Target-binding interaction context in PARP1 active site
CNS-targeted compound library design
Low TPSA and moderate lipophilicity profile
Blood-brain barrier penetration model interpretation
High-temperature synthetic route development
Elevated boiling point relative to isomeric analogs
Process robustness against evaporation loss
Crystallization and solid-phase purification workflows
Distinct melting point range
Isomer-specific purity and crystallization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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